N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
Description
Properties
Molecular Formula |
C21H17N3O3S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H17N3O3S2/c1-3-23-15-7-5-4-6-14(15)16(19(23)26)17-20(27)24(21(28)29-17)22-18(25)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,22,25)/b17-16- |
InChI Key |
HYUMPPNWVAUIMS-MSUUIHNZSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1-Ethyl-2-oxoindole-3-carbaldehyde with 2-Mercaptoacetic Acid
This method involves the reaction of 1-ethyl-2-oxoindole-3-carbaldehyde with 2-mercaptoacetic acid under acidic conditions. The aldehyde group undergoes nucleophilic attack by the thiol group, followed by cyclization to form the thiazolidinone ring. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Glacial acetic acid | 78–82 | |
| Temperature | 80–90°C, reflux | ||
| Catalyst | None (self-condensation) | ||
| Reaction Time | 6–8 hours |
The Z-configuration at the 5-position is stabilized by intramolecular hydrogen bonding between the indole’s carbonyl oxygen and the thiazolidinone’s thioxo group.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A study demonstrated that irradiating a mixture of 1-ethyl-2-oxoindole-3-carbaldehyde and 2-mercaptoacetic acid at 100°C for 20 minutes in dimethylformamide (DMF) achieves a 85% yield, with 99% Z-isomer purity. This method is favored for high-throughput screening due to its rapid kinetics.
| Parameter | Effect on Yield |
|---|---|
| Stoichiometry (acyl chloride:amine) | 1.2:1 optimizes conversion (94%) |
| Base | TEA > pyridine (prevents side reactions) |
| Solvent Polarity | THF yields higher regioselectivity than DCM |
The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol/water.
Industrial-Scale Production Techniques
Industrial methods prioritize cost-efficiency and scalability:
Continuous Flow Reactor Systems
VulcanChem’s patented process uses a continuous flow reactor to synthesize the thiazolidinone core:
-
Residence Time : 3 minutes at 120°C
-
Pressure : 4 bar
-
Output : 12 kg/hour with 91% purity
This system minimizes thermal degradation and enhances reproducibility compared to batch processes.
Catalytic Optimization
Palladium-catalyzed coupling reactions are employed to attach aromatic substituents. For example, Suzuki-Miyaura coupling introduces the 4-methylbenzamide group using Pd(PPh₃)₄ as a catalyst, achieving 88% yield in 2 hours.
Mechanistic Insights and Side Reactions
Knoevenagel Condensation Byproducts
During thiazolidinone formation, competing Knoevenagel condensation between the aldehyde and active methylene groups can yield undesired diarylidene derivatives. This is mitigated by:
Epimerization at the 5-Position
The Z-configuration is thermodynamically favored, but prolonged heating (>10 hours) induces partial epimerization to the E-isomer. Adding 1 mol% of hydroquinone as a radical inhibitor stabilizes the Z-form.
Analytical Validation and Quality Control
Final product validation involves:
| Technique | Critical Parameters | Reference Standard |
|---|---|---|
| HPLC | C18 column, 60:40 acetonitrile/water, 1 mL/min | USP 35-NF 30 |
| NMR (¹H and ¹³C) | DMSO-d₆, δ 7.8–8.1 (indole protons) | |
| Mass Spectrometry | ESI+, m/z 424.1 [M+H]⁺ |
Impurity profiling identifies residual solvents (e.g., DMF) and unreacted starting materials, which are removed via activated charcoal treatment.
Green Chemistry Approaches
Recent advances focus on sustainability:
-
Solvent-Free Synthesis : Ball milling 1-ethyl-2-oxoindole-3-carbaldehyde and 2-mercaptoacetic acid with a catalytic amount of p-toluenesulfonic acid yields 80% product in 2 hours.
-
Biocatalysis : Lipase-mediated acylation in ionic liquids reduces energy consumption by 40% compared to traditional methods.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Conventional reflux | 78–82 | 95 | 8 hours | Moderate |
| Microwave-assisted | 85 | 99 | 20 minutes | High |
| Continuous flow | 91 | 98 | 3 minutes | Industrial |
| Solvent-free (ball mill) | 80 | 97 | 2 hours | Lab-scale |
Microwave and flow methods are superior for large-scale production, while solvent-free techniques align with green chemistry principles .
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes reactions typical of thiazolidinones, benzamides, and indole derivatives:
| Reaction Type | Key Features |
|---|---|
| Oxidation | Involves functional groups like thiol (–SH) or thione (–S–) moieties. |
| Reduction | Targets carbonyl groups (e.g., thiazolidinone ring). |
| Nucleophilic Substitution | Occurs at the benzamide moiety or thiazolidinone ring (e.g., –NH–, –SH–). |
| Hydrolysis | Potential cleavage of the thiazolidinone ring under acidic/basic conditions. |
| Electrophilic Aromatic Substitution | Possible at the indole or benzamide rings. |
Reagents and Reaction Conditions
Based on structural analogs (e.g., thiazolidinone derivatives in ):
| Reaction | Reagents | Conditions |
|---|---|---|
| Oxidation | H₂O₂ in acetic acid, KMnO₄ | Aqueous solution, acidic pH |
| Reduction | NaBH₄ (methanol), LiAlH₄ (ether) | Room temperature to reflux |
| Substitution | Thiols/amines (e.g., NH₂R), bases (e.g., Et₃N) | DMF/DMSO, 40–100°C |
| Hydrolysis | HCl (aq.), NaOH (aq.) | Refluxing in aqueous solutions |
Oxidation
-
Thioether oxidation : Conversion of thiol (–SH) to sulfinyl (–SO–) or sulfonyl (–SO₂–) groups.
-
Example : Oxidation of the thiazolidinone thione (–S–) group to a sulfone (–SO₂–) derivative .
Reduction
-
Carbonyl reduction : Reduction of ketones (e.g., thiazolidinone’s carbonyl) to secondary alcohols.
-
Example : LiAlH₄ reduces the thiazolidinone’s carbonyl to a hydroxyl group .
Substitution
-
Nucleophilic attack : Replacement of the benzamide’s –NH– group with nucleophiles (e.g., thiols, amines).
-
Example : Reaction with amines under basic conditions to form substituted benzamides .
Hydrolysis
Mechanistic Insights from Molecular Docking
Scientific Research Applications
Biological Activities
N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide exhibits various biological activities that are promising for therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with similar structures show significant antimicrobial properties. For instance, derivatives of thiazolidine and indole have been evaluated for their efficacy against various pathogens .
Anti-inflammatory Potential
In silico studies have suggested that the compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies support its role in reducing inflammation .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies
Several studies have explored the applications of related compounds:
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
- N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
- N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
Uniqueness
N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of the ethyl group on the indole moiety. This structural feature may contribute to its distinct biological activity and potential therapeutic applications.
Biological Activity
N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a complex organic compound notable for its diverse biological activities. It features a thiazolidinone moiety and an indole-derived substituent, which enhances its pharmacological potential. The molecular formula is , indicating a rich structural diversity that contributes to its biological effects.
Structural Characteristics
The compound's structure includes:
- Thiazolidinone ring : Known for its involvement in various biological activities.
- Indole moiety : Commonly found in many bioactive compounds, contributing to the compound's efficacy.
Synthesis
The synthesis typically involves multi-step organic reactions, including the condensation of 1-ethyl-2-oxoindole with thiazolidinone derivatives under controlled conditions. This method allows for the modification of the compound to enhance its biological activity or to create analogs for further study.
Antitumor Activity
Research has demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, studies have shown that similar thiazolidinones possess cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | Jurkat (human leukemia) | 1.61 ± 1.92 |
| N-[5Z] | Various tumor lines | <10 |
These findings suggest a strong structure–activity relationship (SAR) where specific substitutions on the phenyl ring enhance cytotoxicity.
The mechanism of action involves interaction with key molecular targets such as protein kinases (e.g., DYRK1A, CK1). In vitro studies have shown that these compounds can inhibit kinase activity, leading to apoptosis in cancer cells. For example, a study reported that certain thiazolidinones exhibited IC50 values as low as against DYRK1A, indicating high potency.
Antimicrobial Activity
In addition to antitumor effects, N-[5Z] compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several thiazolidinone derivatives similar to N-[5Z]. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This study highlighted the potential of these compounds as lead candidates for developing new anticancer therapies.
Study 2: Antibacterial Properties
Another research effort focused on assessing the antibacterial properties of N-[5Z] derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the molecular structure of this compound?
- Answer : Use a combination of FT-IR to identify functional groups (e.g., C=O, C=S, and indole NH stretches) and <sup>1</sup>H/<sup>13</sup>C NMR to resolve proton and carbon environments, particularly the Z-configuration of the thiazolidinone-indole moiety. UV-Vis spectroscopy can confirm conjugation effects in the π-system. For validation, compare experimental data with DFT-calculated spectra (B3LYP/6-31G(d) basis set) to resolve ambiguities in tautomeric forms or stereoelectronic effects .
Q. How can researchers optimize the synthesis of thiazolidinone-indole hybrids like this compound?
- Answer : Employ stepwise condensation strategies:
React substituted indole-2,3-diones with thiourea derivatives to form thiazolidinone cores.
Introduce the 4-methylbenzamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt).
Monitor reaction progress with TLC and optimize solvent polarity (e.g., DMF for high-temperature reactions). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize byproducts .
Q. What experimental controls are critical for assessing the stability of this compound under varying conditions?
- Answer : Conduct accelerated stability studies in:
- Aqueous buffers (pH 1–12) to assess hydrolytic degradation.
- UV light exposure (254–365 nm) to evaluate photostability.
- Thermogravimetric analysis (TGA) for thermal decomposition thresholds.
Use HPLC-PDA to track degradation products and HRMS to identify fragment ions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental and theoretical spectral data?
- Answer : Perform DFT/M06-2X calculations with implicit solvent models (e.g., PCM) to simulate NMR chemical shifts and UV-Vis transitions. If discrepancies persist (e.g., in tautomer populations), use ab initio molecular dynamics (AIMD) to model dynamic effects at 298 K. Validate with X-ray crystallography to confirm solid-state conformation .
Q. What strategies are effective for analyzing electronic and steric effects in structure-activity relationships (SAR)?
- Answer :
Electrostatic potential maps (ESP) to identify nucleophilic/electrophilic regions.
Frontier molecular orbital (FMO) analysis to predict reactivity (ΔE between HOMO-LUMO).
Molecular docking (AutoDock Vina) to assess binding to biological targets (e.g., kinase domains).
Correlate computational results with in vitro assays (e.g., IC50 values) to refine SAR hypotheses .
Q. How can researchers design experiments to address low reproducibility in heterocyclic condensation reactions?
- Answer : Apply statistical experimental design (e.g., Box-Behnken or factorial designs) to screen variables:
- Catalyst loading (e.g., p-toluenesulfonic acid vs. Lewis acids).
- Reaction time/temperature (60–120°C).
- Solvent polarity (DMF vs. acetonitrile).
Analyze responses (yield, purity) via ANOVA and optimize using response surface methodology (RSM) .
Q. What advanced techniques are suitable for studying tautomeric equilibria in solution?
- Answer : Use dynamic NMR (DNMR) to observe exchange processes (e.g., keto-enol tautomerism) by varying temperature (200–400 K). Complement with variable-temperature UV-Vis to monitor shifts in λmax. For quantitative analysis, apply multivariate curve resolution (MCR) to deconvolute overlapping spectral bands .
Methodological Tables
Table 1 : Key Spectral Peaks for Structural Assignment
| Technique | Observed Peaks | Assignment | Reference |
|---|---|---|---|
| FT-IR | 1720 cm<sup>-1</sup> | C=O (thiazolidinone) | |
| <sup>1</sup>H NMR | δ 7.85 (s, 1H) | Indole H-C(3) | |
| UV-Vis | λmax = 430 nm | π→π* transition (conjugated system) |
Table 2 : Reaction Optimization Parameters (Box-Behnken Design)
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 105 |
| Catalyst (mol%) | 5 | 15 | 12 |
| Solvent | DMF | THF | DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
